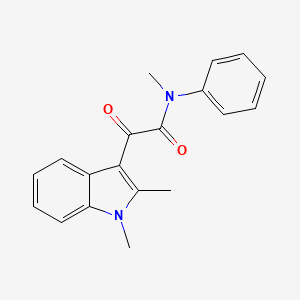

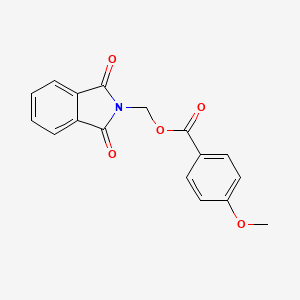

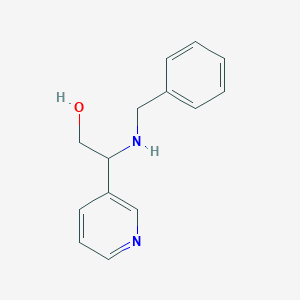

![molecular formula C16H10Cl2N4S B2467748 6-(2,4-diclorofenil)-3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina CAS No. 477846-69-8](/img/structure/B2467748.png)

6-(2,4-diclorofenil)-3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of 1,2,4-triazoles . It has been evaluated for its anticonvulsant activity against MES-induced seizures .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación

- Relevancia: Algunos derivados de la 6-(2,4-diclorofenil)-3-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina exhiben actividad antiinflamatoria, lo que los convierte en candidatos potenciales para el desarrollo de fármacos .

- Derivado XSD-7: XSD-7, un compuesto relacionado con nuestro objetivo, se ha estudiado por sus mecanismos anticancerígenos. Induce citotoxicidad en células de cáncer gástrico (SGC-7901) y células de cáncer cervical (HeLa). XSD-7 inhibe la polimerización de microtúbulos durante la división celular .

- Derivados de Triazolotiadiazina: Se han evaluado varios derivados de 6-fenil-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina por su actividad anticonvulsiva. Estos compuestos se probaron contra convulsiones inducidas por MES .

- Influenza A/Puerto Rico/8/34 (H1N1): Algunos compuestos sintetizados se evaluaron in vitro contra este virus de la influenza. Bloquearon eficazmente el sitio activo de la proteína M2 e inhibieron la enzima neuraminidasa .

Actividad Antiinflamatoria

Potencial Anticancerígeno

Propiedades Anticonvulsivas

Actividad Antiviral

Inhibición Enzimática

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential targets could be ion channels or receptors involved in neuronal signaling.

Mode of Action

It’s known that similar compounds have anticonvulsant activity , which typically involves modulation of ion channels or neurotransmitter receptors to decrease neuronal excitability.

Biochemical Pathways

Given its potential anticonvulsant activity , it may impact pathways related to neuronal signaling and excitability.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may decrease neuronal excitability.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely attributed to its interactions with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Cellular Effects

At the cellular level, 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to exert various effects. For example, it has demonstrated promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells . It also has significant anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .

Propiedades

IUPAC Name |

6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBBWYFNIWBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

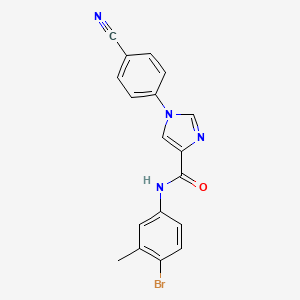

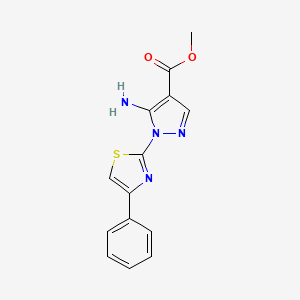

![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)

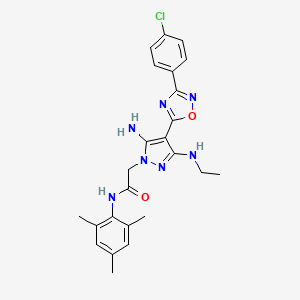

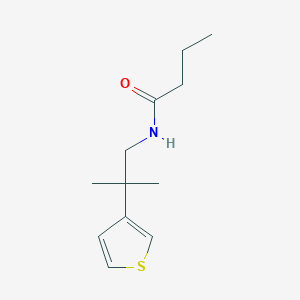

![1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2467677.png)

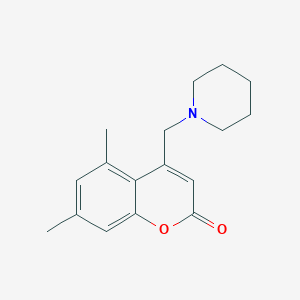

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)

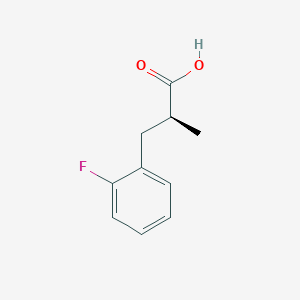

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)